molecular formula C24H26N2O3S B4686270 N~2~-(4-ethylphenyl)-N-(2-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide

N~2~-(4-ethylphenyl)-N-(2-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No.: B4686270
M. Wt: 422.5 g/mol
InChI Key: IUHAKUKXQWBTPK-UHFFFAOYSA-N
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Description

N~2~-(4-ethylphenyl)-N-(2-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide is a complex organic compound that belongs to the class of glycinamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-ethylphenyl)-N-(2-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide typically involves multi-step organic reactions. The process begins with the preparation of the glycinamide backbone, followed by the introduction of the 4-ethylphenyl, 2-methylbenzyl, and phenylsulfonyl groups through a series of substitution and coupling reactions. Common reagents used in these reactions include alkyl halides, sulfonyl chlorides, and amines, under conditions such as reflux or catalytic hydrogenation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts, such as palladium or platinum, can enhance the reaction rates and yields. Additionally, purification steps, including crystallization and chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N~2~-(4-ethylphenyl)-N-(2-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using hydrogen gas or metal hydrides can convert the sulfonyl group to a sulfide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO~4~), chromium trioxide (CrO~3~)

    Reduction: Hydrogen gas (H~2~), sodium borohydride (NaBH~4~)

    Substitution: Alkyl halides, amines, under conditions such as reflux or catalytic hydrogenation

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Sulfides

    Substitution: Various substituted aromatic compounds

Scientific Research Applications

N~2~-(4-ethylphenyl)-N-(2-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N2-(4-ethylphenyl)-N-(2-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s aromatic rings and sulfonyl group enable it to bind to active sites, potentially inhibiting or modulating the activity of target proteins. This interaction can lead to downstream effects on cellular pathways, influencing biological processes such as inflammation or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-(4-methylphenyl)-N-(2-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide
  • N~2~-(4-ethylphenyl)-N-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide

Uniqueness

N~2~-(4-ethylphenyl)-N-(2-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide is unique due to the specific arrangement of its substituents, which confer distinct chemical and biological properties. The presence of the 4-ethylphenyl and phenylsulfonyl groups, in particular, may enhance its binding affinity to molecular targets and its stability under various conditions.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-ethylanilino]-N-[(2-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O3S/c1-3-20-13-15-22(16-14-20)26(30(28,29)23-11-5-4-6-12-23)18-24(27)25-17-21-10-8-7-9-19(21)2/h4-16H,3,17-18H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUHAKUKXQWBTPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N(CC(=O)NCC2=CC=CC=C2C)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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